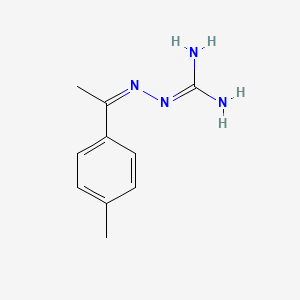![molecular formula C8H5NO4 B14012701 2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which yields the desired compound . Another method includes the formylation of methyl 6h-furo[2,3-b]pyrrole-5-carboxylate derivatives using phase-transfer catalysis conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications .
Aplicaciones Científicas De Investigación
2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its formyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6h-furo[2,3-b]pyrrole-5-carboxylate: A precursor in the synthesis of 2-formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid.
2-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid: A structurally similar compound with a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to its dual heterocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H5NO4 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12) |
Clave InChI |
FMHHBPGUGPFZOX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC2=C1C=C(N2)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


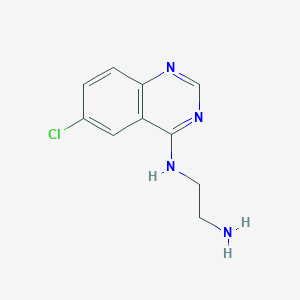
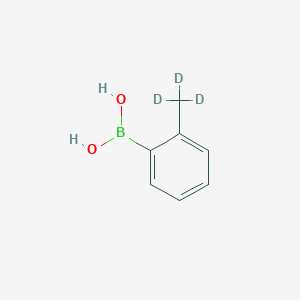
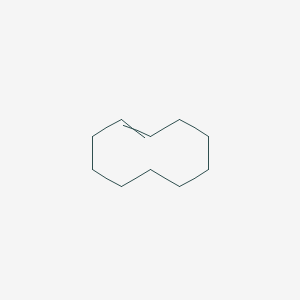
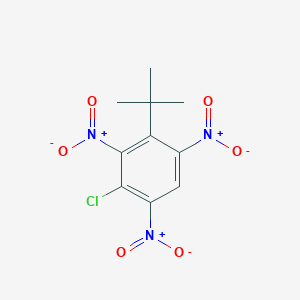
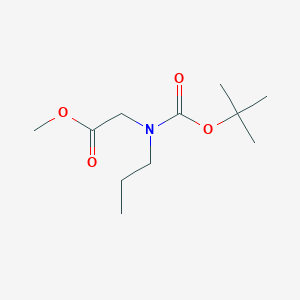
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
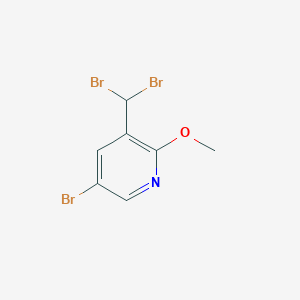
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
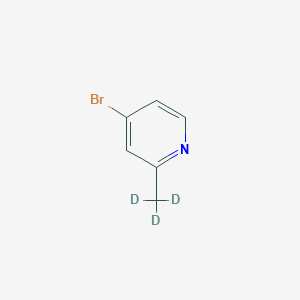
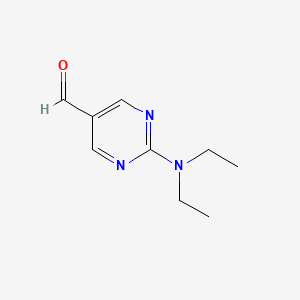
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
